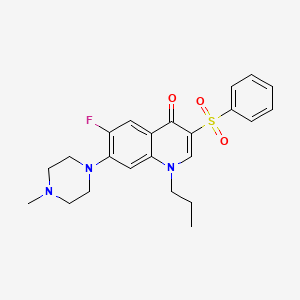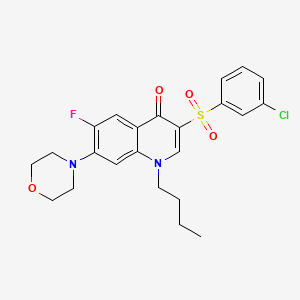
1-butyl-3-((3-chlorophenyl)sulfonyl)-6-fluoro-7-morpholinoquinolin-4(1H)-one
Descripción general
Descripción
1-Butyl-3-((3-chlorophenyl)sulfonyl)-6-fluoro-7-morpholinoquinolin-4(1H)-one is a chemical compound that is widely used in scientific research. It is a quinoline derivative that has been found to have many biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-butyl-3-((3-chlorophenyl)sulfonyl)-6-fluoro-7-morpholinoquinolin-4(1H)-one is not fully understood. However, it has been found to inhibit the activity of DNA topoisomerases, which are enzymes involved in DNA replication and repair. It has also been found to inhibit the activity of protein kinases, which are enzymes involved in cell signaling.
Biochemical and Physiological Effects:
1-Butyl-3-((3-chlorophenyl)sulfonyl)-6-fluoro-7-morpholinoquinolin-4(1H)-one has been found to have many biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. Additionally, it has been found to inhibit the replication of hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-butyl-3-((3-chlorophenyl)sulfonyl)-6-fluoro-7-morpholinoquinolin-4(1H)-one in lab experiments is its broad spectrum of activity. It has been found to have activity against a wide range of cancer cell lines, as well as against Plasmodium falciparum and hepatitis C virus. However, one of the limitations of using this compound is its potential toxicity. It has been found to be cytotoxic to normal cells at high concentrations.
Direcciones Futuras
There are many future directions for research on 1-butyl-3-((3-chlorophenyl)sulfonyl)-6-fluoro-7-morpholinoquinolin-4(1H)-one. One possible direction is to investigate its potential as a therapeutic agent for cancer, malaria, and viral infections. Another possible direction is to explore its mechanism of action in more detail, in order to better understand its effects on DNA topoisomerases and protein kinases. Additionally, future research could focus on developing derivatives of this compound with improved efficacy and reduced toxicity.
Aplicaciones Científicas De Investigación
1-Butyl-3-((3-chlorophenyl)sulfonyl)-6-fluoro-7-morpholinoquinolin-4(1H)-one has been extensively used in scientific research. It has been found to have anticancer, antimalarial, and antiviral properties. It has also been used as a fluorescent probe for the detection of zinc ions in biological samples.
Propiedades
IUPAC Name |
1-butyl-3-(3-chlorophenyl)sulfonyl-6-fluoro-7-morpholin-4-ylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClFN2O4S/c1-2-3-7-27-15-22(32(29,30)17-6-4-5-16(24)12-17)23(28)18-13-19(25)21(14-20(18)27)26-8-10-31-11-9-26/h4-6,12-15H,2-3,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSXRVPTGPHUGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)S(=O)(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClFN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-3-((3-chlorophenyl)sulfonyl)-6-fluoro-7-morpholinoquinolin-4(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-ethylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B3409287.png)
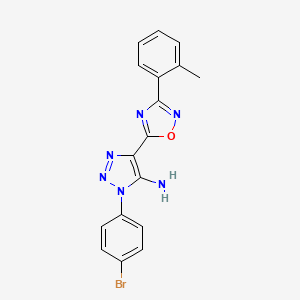
![1-[3-chloro-4-(trifluoromethyl)phenyl]-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B3409308.png)
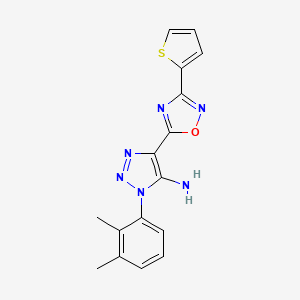

![8-ethoxy-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B3409327.png)
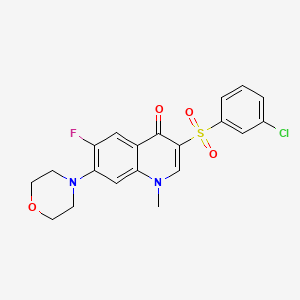
![2-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one](/img/structure/B3409344.png)
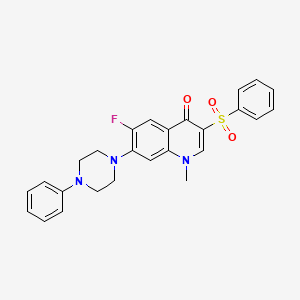
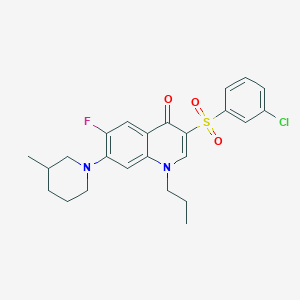
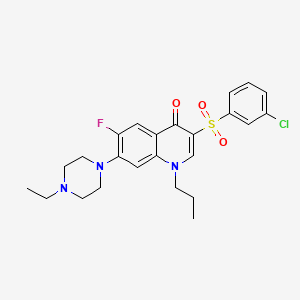
![1-butyl-3-[(3-chlorophenyl)sulfonyl]-7-(3,5-dimethylpiperidin-1-yl)-6-fluoroquinolin-4(1H)-one](/img/structure/B3409364.png)
![1-butyl-3-[(3-chlorophenyl)sulfonyl]-7-(4-ethylpiperazin-1-yl)-6-fluoroquinolin-4(1H)-one](/img/structure/B3409374.png)
